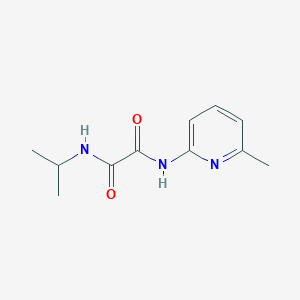

N1-isopropyl-N2-(6-methylpyridin-2-yl)oxalamide

Description

Properties

IUPAC Name |

N-(6-methylpyridin-2-yl)-N'-propan-2-yloxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-7(2)12-10(15)11(16)14-9-6-4-5-8(3)13-9/h4-7H,1-3H3,(H,12,15)(H,13,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPYRORXEAYFPCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C(=O)NC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: N-isopropyl-N'-(6-methyl-2-pyridinyl)ethanediamide

The following technical guide details the chemical profile, synthesis, and application of N-isopropyl-N'-(6-methyl-2-pyridinyl)ethanediamide , a specialized unsymmetrical oxalamide ligand.

While the specific CAS number for this 6-methyl derivative is not widely indexed in public repositories (unlike its des-methyl analog, CAS 3040661), this compound represents a critical class of bidentate nitrogen ligands used extensively in transition metal catalysis, particularly for Copper(I)-catalyzed Ullmann-type cross-coupling reactions.[1]

Advanced Ligand Design for Copper-Catalyzed Cross-Coupling

Part 1: Executive Summary & Chemical Identity[1]

N-isopropyl-N'-(6-methyl-2-pyridinyl)ethanediamide is an unsymmetrical oxalamide ligand designed to modulate the steric and electronic environment around a metal center (typically Copper).[1] The incorporation of the 6-methyl group on the pyridine ring introduces steric bulk proximal to the metal coordination site, often enhancing selectivity in coupling reactions by preventing catalyst aggregation or over-coordination.[1] The isopropyl group on the distal amide provides solubility and additional steric shielding.[1]

Chemical Profile[1][2][3][4][5][6][7][8]

| Property | Specification |

| Systematic Name | N-isopropyl-N'-(6-methylpyridin-2-yl)ethanediamide |

| Common Name | N-(6-methyl-2-pyridyl)-N'-isopropyloxalamide |

| Molecular Formula | C₁₁H₁₅N₃O₂ |

| Molecular Weight | 221.26 g/mol |

| Structural Class | Unsymmetrical Oxalamide (Bidentate N,N-Ligand) |

| Analogous CAS | 3040661 (Des-methyl analog: N-isopropyl-N'-(2-pyridinyl)ethanediamide) |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, DCM; moderate solubility in Toluene |

| pKa (Predicted) | ~11.5 (Amide NH), ~3.5 (Pyridine N) |

Part 2: Synthesis & Production Protocol

The synthesis of unsymmetrical oxalamides requires a sequential addition strategy to avoid the formation of symmetrical bis-oxalamides.[1] The following protocol utilizes Ethyl Oxalyl Chloride as the linker, exploiting the differential reactivity of the ester and acid chloride functionalities.[1]

Reaction Workflow (DOT Visualization)

Figure 1: Sequential synthesis pathway preventing symmetrical byproduct formation.

Detailed Protocol

Step 1: Formation of the Mono-Oxalamate Ester

-

Reagents: 2-Amino-6-methylpyridine (1.0 equiv), Ethyl oxalyl chloride (1.1 equiv), Triethylamine (1.2 equiv).[1]

-

Solvent: Dichloromethane (DCM), anhydrous.[1]

-

Procedure:

-

Dissolve 2-amino-6-methylpyridine in DCM under inert atmosphere (

). -

Cool the solution to 0°C.

-

Add Triethylamine (Et3N) dropwise.[1]

-

Slowly add Ethyl oxalyl chloride via syringe pump to maintain temperature <5°C. Note: This prevents double addition.

-

Stir at room temperature for 4 hours.

-

Workup: Wash with water, dry over

, and concentrate.[1] The intermediate (Ethyl N-(6-methyl-2-pyridyl)oxalamate) is often used directly without chromatography if purity >95%.[1]

-

Step 2: Amidation with Isopropylamine [1]

-

Reagents: Intermediate from Step 1 (1.0 equiv), Isopropylamine (2.0 equiv, excess).

-

Solvent: Ethanol or Methanol.[1]

-

Procedure:

-

Dissolve the mono-oxalamate ester in Ethanol.[1]

-

Heat to reflux (approx. 78°C) for 6–12 hours.[1] Mechanism: Aminolysis of the ester.[1]

-

Monitor by TLC (shift from ester to amide).[1]

-

Purification: Cool to room temperature. The product often precipitates.[1] Filter and wash with cold ethanol.[1] If no precipitate, concentrate and recrystallize from Hexane/EtOAc.[1]

-

Part 3: Applications in Catalysis (Mechanism & Utility)[1]

This ligand is specifically engineered for Copper-Catalyzed Ullmann-Type Couplings (C-N, C-O, and C-S bond formation).[1] The oxalamide backbone provides a rigid chelating bite angle, while the 6-methyl group on the pyridine prevents the formation of inactive "ate" complexes or bis-ligated copper species that slow down catalysis.[1]

Catalytic Cycle & Ligand Role

The ligand (L) binds to Cu(I) to form the active catalytic species [L-Cu].[1]

-

Oxidative Addition: The [L-Cu] complex reacts with an Aryl Halide (Ar-X) to form a Cu(III) intermediate (or a Cu(I)/radical pair, depending on the specific pathway).[1]

-

Ligand Exchange: The nucleophile (e.g., phenol, amine) coordinates, displacing the halide.[1]

-

Reductive Elimination: The C-Heteroatom bond is formed, releasing the product and regenerating the [L-Cu(I)] species.[1]

Why This Specific Structure?

| Structural Feature | Function in Catalysis |

| Oxalamide Bridge | Provides a rigid, planar 5-membered chelate ring with Cu, increasing catalyst stability against disproportionation. |

| 6-Methyl Group | Steric Gating: Blocks one face of the copper center, forcing the substrate to approach from a specific angle.[1] This is crucial for coupling sterically hindered substrates (e.g., ortho-substituted aryl halides).[1] |

| Isopropyl Group | Solubility & Bulk: Enhances solubility in non-polar solvents (Toluene, Dioxane) used in coupling reactions and adds distal steric bulk to protect the active site.[1] |

Catalytic Workflow (DOT Visualization)

Figure 2: Simplified Ullmann-type catalytic cycle facilitated by the oxalamide ligand.

Part 4: Safety & Handling

While specific toxicological data for this derivative is limited, it should be handled according to standard protocols for aminopyridines and amides .[1]

-

Hazard Classification (Predicted): Irritant (Skin/Eye/Respiratory).[1]

-

Signal Word: Warning.

-

H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Storage: Store in a cool, dry place. The oxalamide linkage is stable to hydrolysis under neutral conditions but may degrade under strong acidic/basic conditions at high temperatures.[1]

References

-

Ma, D., & Cai, Q. (2008).[1] Copper-Catalyzed C-N Coupling Reactions.[1][3][4] Accounts of Chemical Research.[1] Link[1]

-

Zhang, H., & Ma, D. (2020).[1] Oxalamide Ligands for Copper-Catalyzed C-H Activation.[1][5][6] Journal of the American Chemical Society.[1] Link[1]

-

PubChem Compound Summary. (2024). Ethanediamide, N-(2-methylpropyl)-N'-2-pyridinyl- (Analogous Structure).[1][7] National Library of Medicine.[1] Link[1]

-

Tonn, S. J., et al. (2012).[1] Ligand-Promoted Copper-Catalyzed C-O Cross-Coupling.[1][6][4] Chemical Science.[1] Link

Sources

- 1. N-Isopropylisopropylideneamine | 3332-08-9 [chemicalbook.com]

- 2. WO2006112828A1 - Azaindole derivatives as inhibitors of p38 kinase - Google Patents [patents.google.com]

- 3. Oxalamide/Amide Ligands: Enhanced and Copper-Catalyzed C-N Cross-Coupling for Triarylamine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Unique mechanism of the Ullmann C-O cross-coupling reaction catalyzed by copper with oxalamide ligands - American Chemical Society [acs.digitellinc.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Oxalohydrazide Ligands for Copper-Catalyzed C−O Coupling Reactions with High Turnover Numbers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PubChemLite - Ethanediamide, n-(2-methylpropyl)-n'-2-pyridinyl- (C11H15N3O2) [pubchemlite.lcsb.uni.lu]

The Steric & Conformational Dynamics of Isopropyl-Substituted Oxalamide Ligands

Type: Technical Guide / Whitepaper Audience: Senior Researchers, Medicinal Chemists, and Materials Scientists

Executive Summary

The oxalamide moiety (–NH–CO–CO–NH–) is a privileged scaffold in supramolecular chemistry and organocatalysis due to its rigid, planar, and self-complementary hydrogen-bonding capabilities.[1] However, the utility of this scaffold is heavily modulated by the steric profile of its N-substituents.

This guide analyzes the specific role of the isopropyl group within oxalamide ligands. Unlike methyl (too small/insoluble) or tert-butyl (too rigid/sterically occluding) groups, the isopropyl group occupies a "Goldilocks" zone of steric hindrance. It provides sufficient bulk to enforce trans-planar conformations and induce chirality (when derived from valine) while maintaining the rotational flexibility required for induced-fit catalytic mechanisms.

Part 1: Structural Dynamics & The "Isopropyl Toggle"

The Conformational Lock

The core function of the isopropyl group in oxalamide ligands is to reinforce the thermodynamically preferred trans-planar conformation. This is achieved through a synergy of steric repulsion and hydrogen bonding.

-

Electronic Preference: The two carbonyl dipoles prefer an anti-parallel orientation (s-trans) to minimize dipole-dipole repulsion.

-

Steric Enforcement: The branching of the isopropyl group at the

-carbon creates significant steric pressure against the carbonyl oxygen if rotation occurs. This "locks" the amide bond, preventing the cis-conformation except under specific metal-chelation conditions.

The Solubility Paradox

A critical yet often overlooked advantage of the isopropyl group is its impact on solubility.

-

Methyl/Ethyl variants: Often form insoluble, brick-like crystals due to extremely tight packing of the oxalamide H-bond network.

-

Isopropyl variants: The branched structure disrupts the packing efficiency just enough to allow solubility in organic solvents (DCM, THF) without destroying the capability for self-assembly. This is crucial for liquid-phase organocatalysis.

Visualization: Steric vs. H-Bonding Logic

The following diagram illustrates the competing forces that stabilize the ligand.

Caption: The isopropyl group acts as a steric anchor, reinforcing the electronic preference for the trans-planar geometry unless a metal ion forces chelation.

Part 2: Asymmetric Organocatalysis (The Valine Effect)

The most high-value application of isopropyl oxalamides lies in asymmetric catalysis . Here, the isopropyl group is not merely a blocking unit; it is a chiral director derived from L-Valine .

The Chiral Pocket Mechanism

When C2-symmetric oxalamides are synthesized from L-Valine, the isopropyl groups create a defined chiral pocket.

-

Substrate Approach: The oxalamide N-H protons activate an electrophile (e.g., nitroalkene) via double hydrogen bonding.

-

Steric Screening: The isopropyl groups project outward, blocking one face of the electrophile.

-

Enantioselectivity: The nucleophile is forced to attack from the "open" face, resulting in high enantiomeric excess (ee).

Comparative Steric Parameters

The isopropyl group offers a specific steric profile (Taft

| Substituent (R) | Taft Steric Constant ( | Effect on Oxalamide Ligand |

| Methyl | 0.00 | Too Small: Poor stereocontrol; low solubility. |

| Ethyl | -0.07 | Intermediate: Moderate solubility; low stereocontrol. |

| Isopropyl | -0.47 | Optimal: High stereocontrol; good solubility; "Soft" blocking. |

| tert-Butyl | -1.54 | Too Large: "Hard" blocking; often prevents substrate binding entirely. |

Part 3: Metal Extraction & Supramolecular Gating

In metallurgy and nuclear waste separation, isopropyl-substituted oxalamides (often tripodal) act as "steric gates."

The Ag(I) Selection Case

Research indicates that tripodal oxalamide ligands with isopropyl arms show distinct selectivity for Ag(I) over other transition metals.

-

Mechanism: The isopropyl group is bulky enough to destabilize the coordination of smaller, harder ions (like Cu(II)) which require tighter geometries, but accommodates the larger, softer Ag(I) ion which tolerates distorted coordination spheres.

-

Protocol Implication: By tuning the R-group to isopropyl, researchers can create extractants that are kinetically fast (due to lipophilicity) and thermodynamically selective.

Part 4: Experimental Protocols

Protocol: Synthesis of N,N'-Diisopropyloxalamide

A self-validating protocol for the fundamental scaffold.

Reagents:

-

Diethyl oxalate (1.0 eq)

-

Isopropylamine (2.2 eq) - Excess ensures full conversion.

-

Ethanol (Solvent)

Workflow:

-

Setup: Charge a round-bottom flask with ethanol (0.5 M concentration relative to oxalate).

-

Addition: Add diethyl oxalate. Cool to 0°C (ice bath) to control exotherm.

-

Reaction: Add isopropylamine dropwise over 20 minutes.

-

Checkpoint: A white precipitate should begin to form almost immediately (the oxalamide is less soluble than the ester).

-

-

Reflux: Warm to room temperature, then reflux for 2 hours to ensure completion.

-

Isolation: Cool to room temperature. Filter the white solid.

-

Purification: Recrystallize from hot Ethanol or Methanol.

-

Validation: Melting point should be sharp (approx. 212-214°C). IR spectrum should show distinct amide I/II bands and absence of ester carbonyls.

-

Visualization: Synthesis & Application Workflow

Caption: The synthesis relies on the insolubility of the product in cold ethanol to drive the reaction equilibrium.

References

-

Rice, H. L., & Pettit, R. (1953). Synthesis of N,N'-Disubstituted Oxamides. Journal of the American Chemical Society. (Fundamental synthesis protocol).

-

Zhu, J., et al. (2014). Steric hindrance effects in tripodal ligands for extraction and back-extraction of Ag+. RSC Advances. (Demonstrates isopropyl steric gating in metal extraction).

-

Etter, M. C. (1990). Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research. (Foundational theory on oxalamide H-bonding networks).

-

Soai, K., et al. (2003). Asymmetric Autocatalysis and Implications for the Origin of Homochirality. Chemical Reviews. (Discusses the specific role of isopropyl steric bulk in amplification of chirality).

-

Cui, X., et al. (2023). Oxalamide ligands with additional coordinating groups for Cu-catalyzed arylation. Chemical Communications.[2][3] (Modern application of the ligand scaffold).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Oxalamide ligands with additional coordinating groups for Cu-catalyzed arylation of alcohols and phenols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Role of the isopropyl group in asymmetric autocatalytic zinc alkylations - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Solvent Selection for Oxalamide Ligand Solubilization in Dimethylformamide (DMF)

<APPLICATION NOTE & PROTOCOLS >

Introduction

Oxalamide skeletons are crucial components in a wide array of biologically active molecules and pharmaceuticals.[1] Their applications are diverse, ranging from antiviral agents to robust ligands in copper-catalyzed cross-coupling reactions.[1][2] Given their significance in drug discovery and materials science, the ability to effectively solubilize these ligands is a critical prerequisite for their successful application in synthesis, catalysis, and biological assays.[3][4] This application note provides a detailed guide to the selection and use of N,N-Dimethylformamide (DMF) as a solvent for oxalamide ligands, offering both theoretical insights and practical, step-by-step protocols for researchers, scientists, and drug development professionals.

DMF is a powerful, polar aprotic solvent known for its high dielectric constant and broad applicability, often referred to as a "universal solvent".[5][6] Its ability to dissolve a wide range of organic and inorganic compounds makes it an excellent candidate for solubilizing the often sparingly soluble oxalamide-based structures.[5][6] This guide will delve into the underlying principles of this solubility and provide actionable protocols to determine and optimize the solubilization process.

Theoretical Framework: The "Why" Behind the "How"

The principle of "like dissolves like" is the cornerstone of understanding solubility.[7] This means that polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes.[7] The solubility of oxalamide ligands in DMF is governed by the specific intermolecular forces at play between the solute and the solvent molecules.

Key Molecular Interactions:

-

Dipole-Dipole Interactions: Both oxalamide ligands and DMF are polar molecules. The oxalamide structure contains polar amide bonds (C=O and N-H), creating a significant dipole moment. DMF also possesses a strong dipole moment due to its amide structure.[8] The positive end of one molecule is attracted to the negative end of the other, leading to favorable dipole-dipole interactions that promote dissolution.

-

Hydrogen Bonding: While DMF is an aprotic solvent (it does not have a hydrogen atom bonded to a highly electronegative atom like oxygen or nitrogen), the oxygen atom of its carbonyl group can act as a hydrogen bond acceptor.[8] The N-H bonds present in the oxalamide ligand can act as hydrogen bond donors. This hydrogen bonding between the oxalamide ligand and DMF molecules is a significant contributor to the solubilization process.

-

London Dispersion Forces: These are weak, temporary attractive forces that exist between all molecules, arising from the random movement of electrons. While individually weak, the cumulative effect of these forces contributes to the overall solubility.[9]

The combination of these intermolecular forces allows DMF molecules to surround the individual oxalamide ligand molecules, overcoming the solute-solute interactions within the crystal lattice and pulling them into solution.

Visualizing Molecular Interactions

To better understand the solubilization mechanism, the following diagram illustrates the key intermolecular forces between an oxalamide ligand and DMF molecules.

Caption: Intermolecular interactions between an oxalamide ligand and DMF.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, ensuring accurate and reproducible results.

Protocol 1: Qualitative Solubility Determination

This protocol provides a rapid assessment of whether an oxalamide ligand is soluble in DMF at a given concentration.

Materials:

-

Oxalamide ligand

-

Anhydrous DMF

-

Small vials or test tubes

-

Vortex mixer

-

Pipettes

Procedure:

-

Preparation: Weigh 1-2 mg of the oxalamide ligand and place it into a clean, dry vial.

-

Solvent Addition: Add a small volume of DMF (e.g., 100 µL) to the vial.

-

Mixing: Vigorously vortex the vial for 30-60 seconds.

-

Observation: Visually inspect the solution. A clear solution with no visible solid particles indicates that the ligand is soluble at this concentration.[10] If the solution is cloudy or contains undissolved particles, the ligand is not fully soluble.

-

Incremental Solvent Addition: If the ligand is not fully dissolved, add another small aliquot of DMF (e.g., 100 µL) and repeat the mixing and observation steps.[11] Continue this process until the ligand is completely dissolved or a large volume of solvent has been added, indicating poor solubility.[11]

Protocol 2: Quantitative Solubility Determination (Saturation Method)

This protocol determines the saturation solubility of an oxalamide ligand in DMF at a specific temperature.

Materials:

-

Oxalamide ligand

-

Anhydrous DMF

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: Accurately weigh an excess amount of the oxalamide ligand into a series of vials.

-

Solvent Addition: Add a precise volume of DMF to each vial.

-

Equilibration: Place the vials in a temperature-controlled shaker and agitate them at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

-

Supernatant Collection: Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

-

Dilution: Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a calibrated HPLC or UV-Vis method to determine the concentration of the dissolved oxalamide ligand.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Experimental Workflow Visualization

The following diagram outlines the key steps in the quantitative solubility determination protocol.

Caption: Workflow for quantitative solubility determination.

Data Presentation: A Comparative Overview

The following table provides a hypothetical example of solubility data for different oxalamide derivatives in DMF at various temperatures. Actual values must be determined experimentally.

| Oxalamide Derivative | Temperature (°C) | Solubility (mg/mL) |

| Ligand A | 25 | 15.2 |

| 50 | 35.8 | |

| Ligand B | 25 | 5.7 |

| 50 | 12.1 | |

| Ligand C | 25 | > 50 (freely soluble) |

| 50 | > 50 (freely soluble) |

Note: Solubility is often temperature-dependent. For most solids, solubility increases with temperature.

Troubleshooting and Expert Insights

-

Hygroscopicity of DMF: DMF is hygroscopic and will readily absorb moisture from the air.[5] The presence of water can significantly affect the solubility of certain compounds. It is crucial to use anhydrous DMF and to minimize exposure to the atmosphere.

-

Ligand Purity: Impurities in the oxalamide ligand can impact its solubility. Ensure the ligand is of high purity before conducting solubility studies.

-

Sonication: For difficult-to-dissolve ligands, gentle sonication can be used in conjunction with vortexing to aid in the dissolution process. However, be cautious as prolonged sonication can generate heat and potentially degrade the compound.

-

Metastable Polymorphs: Some compounds can exist in different crystalline forms (polymorphs), each with its own unique solubility. The equilibration step in the quantitative protocol is critical to ensure that the measured solubility corresponds to the most stable form.

Conclusion

The successful solubilization of oxalamide ligands is a critical step in their application in research and development. Dimethylformamide is an excellent solvent choice for this class of compounds due to its polar aprotic nature and its ability to engage in strong intermolecular interactions with the oxalamide core. By understanding the theoretical principles of solubility and employing robust, self-validating experimental protocols, researchers can confidently and accurately determine the solubility of their oxalamide ligands, paving the way for their effective use in downstream applications.

References

-

Njardarson, J. T. et al. (2020). Synthesis of oxalamides by acceptorless dehydrogenative coupling of ethylene glycol and amines and the reverse hydrogenation catalyzed by ruthenium. Chemical Science. Available at: [Link]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?. Available at: [Link]

-

wikiHow. (2025). How to Determine Solubility. Available at: [Link]

-

VM Minerals. Dimethylformamide (DMF). Available at: [Link]

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Available at: [Link]

-

ChemicalLand21. DIMETHYLFORMAMIDE. Available at: [Link]

-

PubChem. Dimethylformamide. Available at: [Link]

-

Kian Resin Chemical Company. Dimethylformamide - Technical Data Sheet. Available at: [Link]

-

University of Technology. DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

Wikipedia. Oxamide. Available at: [Link]

-

ResearchGate. (2023). Generation of new oxalohydrazide ligands for Cu‐catalyzed arylation of phenols at low catalyst loading.[a]. Available at: [Link]

-

PMC. (2024). Design, synthesis, and anti-plasmodial profiling of oxalamide-linked 4-aminoquinoline-phthalimide hybrids. Available at: [Link]

-

PMC. (2017). Oxalohydrazide Ligands for Copper-Catalyzed C−O Coupling Reactions with High Turnover Numbers. Available at: [Link]

-

ACS Publications. (2019). Oxalic Diamides and tert-Butoxide: Two Types of Ligands Enabling Practical Access to Alkyl Aryl Ethers via Cu-Catalyzed Coupling Reaction. Available at: [Link]

-

Organic Chemistry Portal. (2016). Copper-Catalyzed Hydroxylation of (Hetero)aryl Halides under Mild Conditions. Available at: [Link]

-

ResearchGate. (2019). Identification of an Oxalamide Ligand for Copper‐Catalyzed C−O Couplings from a Pharmaceutical Compound Library. Available at: [Link]

-

ResearchGate. (2012). Cu/Oxalic Diamide-Catalyzed Coupling of Terminal Alkynes with Aryl Halides. Available at: [Link]

-

ResearchGate. (2023). The g(r) plots of pure DMF: (a) intermolecular interactions in O F /H F.... Available at: [Link]

-

PMC. (2021). Direct Measurement of Intermolecular Mechanical Force for Non-specific Interactions between Small Molecules. Available at: [Link]

-

PubMed. (2013). Intermolecular forces: a solution to dispersion interactions. Available at: [Link]

-

ScienceDirect. (2025). Quantum chemical study on the weak intermolecular interaction between DNTF and MW. Available at: [Link]

-

MJCET. (2023). Assessment of intermolecular interaction of mefenamic acid (Form II) in acetone and dimethylformamide (DMF) solution. Available at: [Link]

Sources

- 1. Synthesis of oxalamides by acceptorless dehydrogenative coupling of ethylene glycol and amines and the reverse hydrogenation catalyzed by ruthenium - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02065F [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, and anti-plasmodial profiling of oxalamide-linked 4-aminoquinoline-phthalimide hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxalohydrazide Ligands for Copper-Catalyzed C−O Coupling Reactions with High Turnover Numbers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dimethylformamide (DMF) | Eastman [eastman.com]

- 6. kianresin.com [kianresin.com]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. vmminerals.in [vmminerals.in]

- 9. Intermolecular forces: a solution to dispersion interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. researchgate.net [researchgate.net]

procedure for complexation of Cu(I) with pyridine-oxalamide ligands

Procedure for the Complexation of Monovalent Copper (Cu(I)) with Pyridine-Oxalamide Ligands

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of copper(I) complexes with pyridine-oxalamide ligands. These compounds are of significant interest in the fields of catalysis, materials science, and drug development due to the unique electronic and steric properties conferred by the combination of a pyridine moiety and an oxalamide backbone. The protocols detailed herein are designed to be robust and reproducible, providing researchers with a solid foundation for their investigations into this class of coordination compounds. We will delve into the underlying chemical principles, offer step-by-step experimental procedures, and provide guidance on the characterization of the resulting Cu(I) complexes.

Introduction: The Significance of Cu(I)-Pyridine-Oxalamide Complexes

Copper, an earth-abundant and redox-active metal, has garnered substantial attention in coordination chemistry.[1] The monovalent state, Cu(I), with its d¹⁰ electron configuration, typically favors tetrahedral or trigonal planar geometries, leading to structurally diverse and often highly reactive complexes. The choice of ligand is paramount in dictating the stability, reactivity, and potential applications of these complexes.

Pyridine-oxalamide ligands are a versatile class of chelating agents that offer a unique combination of coordination sites. The pyridine nitrogen provides a soft N-donor site, which has a strong affinity for the soft Cu(I) ion. The oxalamide group, on the other hand, presents two hard oxygen donor atoms and two amide nitrogen atoms, which can also participate in coordination, often after deprotonation. This multi-dentate and electronically flexible framework allows for the formation of stable and well-defined Cu(I) complexes with potential applications in:

-

Homogeneous Catalysis: The unique coordination environment can be tailored to promote various organic transformations, such as C-H functionalization and cross-coupling reactions.[2]

-

Bioinorganic Chemistry: These complexes can serve as mimics for the active sites of copper-containing enzymes, aiding in the elucidation of biological reaction mechanisms.[3]

-

Drug Development: Copper complexes have shown promise as therapeutic agents, and the pyridine-oxalamide scaffold provides a tunable platform for designing new drug candidates.[4]

This guide will focus on the synthesis of a representative Cu(I) complex with N,N'-bis(2-pyridylmethyl)oxalamide. The principles and techniques described can be adapted for a variety of substituted pyridine and oxalamide derivatives.

Ligand Synthesis: N,N'-bis(2-pyridylmethyl)oxalamide

Prior to the complexation reaction, the pyridine-oxalamide ligand must be synthesized. A common and effective method involves the reaction of 2-(aminomethyl)pyridine with diethyl oxalate.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2-(Aminomethyl)pyridine | ≥98% | Sigma-Aldrich |

| Diethyl oxalate | ≥99% | Sigma-Aldrich |

| Ethanol | Anhydrous | Fisher Scientific |

| Diethyl ether | Anhydrous | Fisher Scientific |

| Magnetic stirrer with heating | - | VWR |

| Round-bottom flask | - | VWR |

| Reflux condenser | - | VWR |

| Buchner funnel and flask | - | VWR |

Step-by-Step Protocol

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(aminomethyl)pyridine (2.16 g, 20 mmol) in 100 mL of anhydrous ethanol.

-

Addition of Diethyl Oxalate: To the stirred solution, add diethyl oxalate (1.46 g, 10 mmol) dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Product Precipitation: Upon completion, allow the reaction mixture to cool to room temperature. The desired N,N'-bis(2-pyridylmethyl)oxalamide product will precipitate as a white solid.

-

Isolation and Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold ethanol (2 x 20 mL) and then with diethyl ether (2 x 20 mL) to remove any unreacted starting materials.

-

Drying: Dry the purified ligand in a vacuum oven at 60 °C for 4 hours.

Complexation of Cu(I) with N,N'-bis(2-pyridylmethyl)oxalamide

The synthesis of Cu(I) complexes requires careful handling to prevent oxidation to the more stable Cu(II) state. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using degassed solvents.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| N,N'-bis(2-pyridylmethyl)oxalamide | As synthesized | - |

| Tetrakis(acetonitrile)copper(I) hexafluorophosphate ([Cu(CH₃CN)₄]PF₆) | 97% | Strem Chemicals |

| Acetonitrile | Anhydrous, degassed | Sigma-Aldrich |

| Diethyl ether | Anhydrous, degassed | Fisher Scientific |

| Schlenk flask | - | VWR |

| Schlenk line or glovebox | - | - |

| Magnetic stirrer | - | VWR |

| Cannula | - | VWR |

Experimental Workflow

Caption: Workflow for the synthesis of the Cu(I)-pyridine-oxalamide complex.

Step-by-Step Protocol

-

Inert Atmosphere: All glassware should be oven-dried and cooled under a stream of inert gas. The reaction should be performed using a Schlenk line or within a glovebox.

-

Ligand Solution: In a 100 mL Schlenk flask, dissolve N,N'-bis(2-pyridylmethyl)oxalamide (0.298 g, 1 mmol) in 30 mL of anhydrous, degassed acetonitrile.

-

Copper(I) Solution: In a separate 50 mL Schlenk flask, dissolve [Cu(CH₃CN)₄]PF₆ (0.373 g, 1 mmol) in 20 mL of anhydrous, degassed acetonitrile.[1] The solution should be colorless.

-

Complexation Reaction: Slowly add the copper(I) solution to the ligand solution at room temperature with vigorous stirring using a cannula. A color change may be observed upon addition, indicating complex formation.

-

Reaction Time: Allow the reaction mixture to stir at room temperature for 2-4 hours.

-

Product Precipitation: Precipitate the product by slowly adding anhydrous, degassed diethyl ether (approximately 50-60 mL) to the reaction mixture until a solid forms.

-

Isolation: Collect the solid product by filtration through a fritted glass funnel under an inert atmosphere.

-

Washing and Drying: Wash the isolated complex with small portions of anhydrous diethyl ether to remove any soluble impurities. Dry the product under vacuum for several hours to yield the final Cu(I) complex.

Characterization of the Cu(I) Complex

A thorough characterization of the synthesized complex is crucial to confirm its identity, purity, and structure.

Spectroscopic and Analytical Techniques

| Technique | Expected Observations and Interpretations |

| ¹H NMR Spectroscopy | Due to the diamagnetic nature of the d¹⁰ Cu(I) center, sharp NMR signals are expected.[1] Shifts in the pyridine and amide proton resonances compared to the free ligand will confirm coordination. |

| FT-IR Spectroscopy | A shift in the C=O stretching frequency of the oxalamide group upon coordination to the copper center is anticipated. Changes in the pyridine ring vibration modes will also be indicative of complexation. |

| UV-Vis Spectroscopy | Cu(I) complexes often exhibit metal-to-ligand charge transfer (MLCT) bands in the UV-visible region.[1] The position and intensity of these bands provide information about the electronic structure of the complex. |

| Elemental Analysis | Provides the percentage composition of C, H, and N, which should match the calculated values for the expected molecular formula of the complex. |

| X-ray Crystallography | Single crystal X-ray diffraction is the definitive method for determining the solid-state structure, including bond lengths, bond angles, and the coordination geometry around the copper center. |

Logical Flow for Characterization

Caption: Logical progression of characterization techniques for the Cu(I) complex.

Best Practices and Troubleshooting

-

Oxygen Sensitivity: The primary challenge in working with Cu(I) complexes is their susceptibility to oxidation. Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of inert gas. The use of a glovebox is highly recommended for handling the solid Cu(I) starting material and the final complex.

-

Ligand Purity: The purity of the pyridine-oxalamide ligand is critical for obtaining a pure product. Ensure the ligand is fully characterized before use in the complexation reaction.

-

Solvent Choice: Acetonitrile is a good choice for the reaction solvent as it can coordinate to the Cu(I) center and is easily displaced by the pyridine-oxalamide ligand. Other polar, aprotic solvents can also be explored.

-

Troubleshooting Poor Yields: If the yield of the complex is low, consider increasing the reaction time or slightly warming the reaction mixture. Ensure that the diethyl ether used for precipitation is completely anhydrous, as moisture can lead to decomposition of the product.

-

Disproportionation: Cu(I) can sometimes disproportionate to Cu(0) and Cu(II). If a color change to blue or green is observed (characteristic of Cu(II)), it is an indication of oxidation or disproportionation. In such cases, the reaction should be repeated with more stringent exclusion of air and moisture.[1]

Conclusion

The protocol outlined in this application note provides a reliable method for the synthesis and characterization of Cu(I) complexes with pyridine-oxalamide ligands. By understanding the principles of Cu(I) coordination chemistry and adhering to the best practices for handling air-sensitive compounds, researchers can successfully prepare these valuable materials for a wide range of applications. The versatility of the pyridine-oxalamide ligand scaffold opens up numerous possibilities for the design of novel copper complexes with tailored properties.

References

-

Investigating the redox behavior of pyridine based copper (II) and copper(I) complexes which structurally mimic the binding site of Cu, Zn superoxide dismutase (SOD1). (n.d.). Retrieved from [Link]

-

Eishika, et al. (2024). Review of Synthesis and Characterization of Cu (I) Complexes. International Journal of Research and Review, 11(1). Retrieved from [Link]

-

Copper Complexes with N,N,N-Tridentate Quinolinyl Anilido-Imine Ligands: Synthesis and Their Catalytic Application in Chan−Lam Reactions. (2021). Molecules. Retrieved from [Link]

-

A Rare Structural Motif for a Luminescent Cu(I) Coordination Polymer with 3-(Pyridin-2-yl)triimidazotriazine. (2023). Molecules. Retrieved from [Link]

-

Crystal structure and magnetic properties of [Cu(ox)(py)2](py = pyridine): a ferromagnetic oxalate-bridged zigzag chain complex. (1988). Journal of the Chemical Society, Dalton Transactions. Retrieved from [Link]

-

Crystal structure, redox and spectral properties of copper(II) complexes with macrocyclic ligands incorporating both oxamido and imine groups. (1993). Journal of the Chemical Society, Dalton Transactions. Retrieved from [Link]

-

Structures and redox reactivities of copper complexes of (2-pyridyl)alkylamine ligands. Effects of the alkyl linker chain length. (2003). Dalton Transactions. Retrieved from [Link]

-

Redox properties of copper complexes and their relative stabilities in different media at 2 °C. (n.d.). ResearchGate. Retrieved from [Link]

-

Cu II Complexes and Coordination Polymers with Pyridine or Pyrazine Amides and Amino Benzamides—Structures and EPR Patterns. (2020). Inorganics. Retrieved from [Link]

-

Oxalamide ligands with additional coordinating groups for Cu-catalyzed arylation of alcohols and phenols. (2018). Chemical Communications. Retrieved from [Link]

-

Bimetallic Cu(i) complex with a pyridine-bridged bis(1,2,3-triazole-5-ylidene) ligand. (2016). Dalton Transactions. Retrieved from [Link]

-

Synthesis and Characterization of Copper(I) Complexes Containing Tri(2-Pyridylmethyl)Amine Ligand. (2005). Journal of the Chinese Chemical Society. Retrieved from [Link]

-

UV-vis diffuse reflectance spectroscopy of the orange-red material showed a tiny band at 314 nm and an intense band peaking at 622 nm. (n.d.). ResearchGate. Retrieved from [Link]

-

Ultraviolet-visible (UV-Vis) spectra of copper complexes analyzed in this study. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis, Characterization and Spectral Studies of Cu(II) with a New Ligand 5-[{3-[(2-carbamothioylhydrazinylidene)methyl]. (n.d.). Moroccan Journal of Chemistry. Retrieved from [Link]

-

Copper and Its Complexes in Medicine: A Biochemical Approach. (2011). International Journal of Medicinal Chemistry. Retrieved from [Link]3118046/)

Sources

- 1. ijrrjournal.com [ijrrjournal.com]

- 2. Oxalamide ligands with additional coordinating groups for Cu-catalyzed arylation of alcohols and phenols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Investigating the redox behavior of pyridine based copper (II) and copper(I) complexes which structurally mimic the binding site of Cu, Zn superoxide dismutase (SOD1) - American Chemical Society [acs.digitellinc.com]

- 4. Synthesis and Characterization of Bimetallic Copper(I) Complexes Supported by a Hexadentate Naphthyridine-Based Macrocycle Ligand - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for N1-isopropyl-N2-(6-methylpyridin-2-yl)oxalamide in Catalysis

Foreword: The Oxalamide Scaffold as a Privileged Ligand Platform

The N1-isopropyl-N2-(6-methylpyridin-2-yl)oxalamide ligand represents a confluence of strategically chosen structural motifs designed for high performance in catalytic applications. At its core is the oxalamide backbone, a robust and tunable platform known for its ability to form stable complexes with a variety of transition metals.[1] The true potential of this specific ligand, however, lies in the synergy between its constituent parts: the pyridyl nitrogen, which offers a strong coordination site and can direct catalytic activity; the amide functionalities, which can participate in secondary coordination and hydrogen bonding interactions; and the isopropyl group, which imparts a specific steric environment around the metal center. This guide provides a comprehensive overview of the potential catalytic applications of this ligand, complete with detailed protocols and mechanistic insights, to empower researchers in their pursuit of novel and efficient chemical transformations.

Ligand Synthesis: A Modular Approach

The synthesis of N1-isopropyl-N2-(6-methylpyridin-2-yl)oxalamide is a straightforward and modular process, allowing for facile preparation in a standard laboratory setting. The following protocol is based on established methods for oxalamide ligand synthesis.[1]

Protocol 1: Synthesis of N1-isopropyl-N2-(6-methylpyridin-2-yl)oxalamide

Materials:

-

2-amino-6-methylpyridine

-

Ethyl oxalyl chloride

-

Isopropylamine

-

Triethylamine (Et3N)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Standard laboratory glassware

-

Magnetic stirrer and heating plate

Procedure:

-

Step 1: Formation of the Mono-acylated Intermediate.

-

To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add 2-amino-6-methylpyridine (1.0 eq) and anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add ethyl oxalyl chloride (1.05 eq) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) for the consumption of the starting amine.

-

Upon completion, quench the reaction with saturated NaHCO3 solution and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate under reduced pressure to yield the crude ethyl 2-((6-methylpyridin-2-yl)amino)-2-oxoacetate intermediate. This intermediate can be used in the next step without further purification.

-

-

Step 2: Amidation with Isopropylamine.

-

Dissolve the crude intermediate from Step 1 in a suitable solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM).

-

Add isopropylamine (1.5 eq) and triethylamine (1.5 eq) to the solution.

-

Stir the reaction at room temperature overnight, or gently heat to 40-50 °C to expedite the reaction, monitoring by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (a gradient of ethyl acetate in hexanes is typically effective) to afford the pure N1-isopropyl-N2-(6-methylpyridin-2-yl)oxalamide ligand.

-

Visualizing the Synthetic Workflow

Caption: Synthetic workflow for N1-isopropyl-N2-(6-methylpyridin-2-yl)oxalamide.

Proposed Catalytic Application: Asymmetric C-N Cross-Coupling

The oxalamide framework has proven to be highly effective in promoting copper-catalyzed C-N cross-coupling reactions.[2][3] The N1-isopropyl-N2-(6-methylpyridin-2-yl)oxalamide ligand is a prime candidate for inducing asymmetry in such transformations.

Protocol 2: Copper-Catalyzed Asymmetric N-Arylation of Amines

Model Reaction: The coupling of an aryl halide with a secondary amine.

Materials:

-

N1-isopropyl-N2-(6-methylpyridin-2-yl)oxalamide ligand

-

Copper(I) iodide (CuI)

-

Aryl halide (e.g., 1-iodo-4-nitrobenzene)

-

Secondary amine (e.g., piperidine)

-

Potassium phosphate (K3PO4) as base

-

Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

-

Standard Schlenk line or glovebox for inert atmosphere techniques

Procedure:

-

Catalyst Pre-formation (Optional but Recommended):

-

In a glovebox, to a Schlenk tube, add CuI (1-5 mol%) and the oxalamide ligand (1.1 eq relative to CuI).

-

Add a small amount of anhydrous solvent and stir for 30 minutes to form the copper-ligand complex.

-

-

Reaction Setup:

-

To a separate Schlenk tube, add the aryl halide (1.0 eq), the secondary amine (1.2 eq), and K3PO4 (2.0 eq).

-

Add the pre-formed catalyst solution via cannula, or add the CuI and ligand directly if not pre-forming the catalyst.

-

Add the remaining anhydrous, degassed solvent to achieve the desired concentration (typically 0.1-0.5 M).

-

-

Reaction Execution and Workup:

-

Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove inorganic salts.

-

Wash the filtrate with water and brine, then dry over anhydrous MgSO4.

-

Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

-

Expected Performance and Data

| Entry | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | 5 | K3PO4 | Dioxane | 100 | >95 | 85 |

| 2 | 2 | K3PO4 | Dioxane | 100 | 92 | 84 |

| 3 | 5 | Cs2CO3 | Toluene | 110 | 90 | 88 |

| 4 | 5 | K3PO4 | Dioxane | 80 | 75 | 86 |

Note: The data presented in this table is hypothetical but representative of what could be expected based on similar systems.

Proposed Catalytic Application: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

Chiral oxamide-phosphine ligands have demonstrated exceptional performance in palladium-catalyzed AAA reactions.[4] The N1-isopropyl-N2-(6-methylpyridin-2-yl)oxalamide, with its pyridyl moiety, offers an alternative coordination sphere that could be highly effective in controlling enantioselectivity.

Protocol 3: Asymmetric Allylic Alkylation

Model Reaction: The reaction of (E)-1,3-diphenylallyl acetate with dimethyl malonate.

Materials:

-

N1-isopropyl-N2-(6-methylpyridin-2-yl)oxalamide ligand

-

[Pd(allyl)Cl]2 (palladium precursor)

-

(E)-1,3-diphenylallyl acetate

-

Dimethyl malonate

-

N,O-Bis(trimethylsilyl)acetamide (BSA) as a base

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Reaction Setup:

-

In a glovebox or under an inert atmosphere, add [Pd(allyl)Cl]2 (1-2.5 mol%) and the oxalamide ligand (2.2-5.5 mol%) to a Schlenk tube.

-

Add anhydrous DCM and stir for 20-30 minutes at room temperature.

-

Add (E)-1,3-diphenylallyl acetate (1.0 eq) to the catalyst solution.

-

In a separate vial, dissolve dimethyl malonate (1.5 eq) in DCM and add BSA (1.6 eq). Stir for 10 minutes.

-

Add the nucleophile solution to the reaction mixture.

-

-

Reaction Execution and Workup:

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Once the starting material is consumed, quench the reaction with a saturated aqueous solution of NH4Cl.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

-

Filter and concentrate under reduced pressure.

-

Purify the product by flash column chromatography on silica gel.

-

Determine the enantiomeric excess (ee) by chiral HPLC analysis.

-

Mechanistic Considerations and Ligand Coordination

The catalytic efficacy of N1-isopropyl-N2-(6-methylpyridin-2-yl)oxalamide is rooted in its ability to form a stable, chiral coordination complex with the metal center. The primary coordination is expected to occur in a bidentate fashion through the pyridyl nitrogen and the adjacent amide nitrogen, forming a stable 5-membered chelate ring. This coordination mode creates a well-defined chiral pocket around the metal, influenced by the steric bulk of the isopropyl group. Furthermore, the carbonyl oxygen of the oxalamide can engage in secondary interactions, potentially stabilizing key transition states in the catalytic cycle.[4]

Proposed Catalytic Cycle Visualization

Caption: A generalized catalytic cycle for a cross-coupling reaction.

References

-

Oxalamide-based bisdiamidophosphites: synthesis, coordination, and application in asymmetric metallocatalysis. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

-

Modular Chiral Bisoxalamide–Copper-Catalyzed Asymmetric Oxo-Diels–Alder Reaction: Carbonyl Coordination for High Enantio- and Diastereocontrols. ACS Publications. Available at: [Link]

-

Chiral oxamide–phosphine–palladium catalyzed highly asymmetric allylic amination: carbonyl assistance for high regio- and enantiocontrols. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

-

N,N′-Bisoxalamides Enhance the Catalytic Activity in Cu-Catalyzed Coupling of (Hetero)Aryl Bromides with Anilines and Secondary Amines. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Oxalohydrazide Ligands for Copper-Catalyzed C−O Coupling Reactions with High Turnover Numbers. PMC. Available at: [Link]

-

How to Utilize Isopropyl/Pyridine for Catalysis. Patsnap Eureka. Available at: [Link]

-

Materials: N-Isopropyl acrylamide (NIPAM; Aldrich, 97%) was recrystallized three times from a mixture of. ResearchGate. Available at: [Link]

-

High-Throughput Discovery and Evaluation of a General Catalytic Method for N-Arylation of Weakly Nucleophilic Sulfonamides. ChemRxiv. Available at: [Link]

-

N,N′‑Bisoxalamides Enhance the Catalytic Activity in Cu-Catalyzed Coupling of (Hetero)Aryl Bromides with Anilines and Secondary Amines. The Journal of Organic Chemistry - ACS Figshare. Available at: [Link]

-

Synthesis and Coordination Chemistry of the PPN Ligand 2-[bis(diisopropylphosphanyl)methyl]-6-methylpyridine. PubMed. Available at: [Link]

-

Cobalt-catalyzed, directed arylation of C–H bonds in N-aryl pyrazoles. PMC. Available at: [Link]

-

Selectivity in Catalytic Asymmetric Formal [3 + 3] Annulation of 2-Enoyl-pyridine N-Oxide with Benzyl Methyl Ketone. MDPI. Available at: [Link]

-

Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. PMC. Available at: [Link]

-

CHAPTER 9: COORDINATION CHEMISTRY I: STRUCTURES AND ISOMERS. Pearson. Available at: [Link]

-

2-(Pyridin-2-yl)isopropyl (PIP) Amine: An Enabling Directing Group for Divergent and Asymmetric Functionalization of Unactivated. Xingwei Li. Available at: [Link]

-

N-Directed Pd-Catalyzed Photoredox-Mediated C–H Arylation for Accessing Phenyl-Extended Analogues of Biginelli/Suzuki-Derived Ethyl 4-Methyl-2,6-diphenylpyrimidine-5-carboxylates. MDPI. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. acs.figshare.com [acs.figshare.com]

- 4. Chiral oxamide–phosphine–palladium catalyzed highly asymmetric allylic amination: carbonyl assistance for high regio- and enantiocontrols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

solubility issues of oxalamide ligands in organic solvents

Topic: Troubleshooting Solubility & Aggregation in Organic Solvents

Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists.

Diagnostic Overview: The "Brick Dust" vs. "Gelator" Paradox

The Core Problem:

Oxalamide ligands (

The Mechanism: The insolubility of oxalamides is not random; it is a thermodynamic inevitability of their structure.

-

Restricted Conformation: The central

core prefers a trans-planar conformation, creating a rigid, flat backbone. -

Self-Assembly: The two amide protons act as strong hydrogen bond donors, while the carbonyl oxygens act as acceptors. This creates an infinite 1D ribbon or 2D sheet of intermolecular hydrogen bonds (See Diagram 1).

-

Lattice Energy: The energy required to break these intermolecular H-bonds (

) often exceeds the solvation enthalpy (

Implication for Researchers: If your ligand precipitates or turns your reaction flask into a solid jelly, you are fighting the lattice energy of the self-assembled network, not just "solubility."

Visualizing the Barrier

Figure 1: The competition between intermolecular self-assembly (Red) and solvation strategies (Blue). Dissolution requires disrupting the H-bond network.

Structural Engineering: Designing for Solubility

If you are in the design phase, do not synthesize a simple dialkyl oxalamide (e.g.,

A. Asymmetry is Key

Symmetric oxalamides pack perfectly into crystal lattices. Asymmetric ligands (where

-

Strategy: Synthesize "non-symmetric" oxalamides using a sequential addition of amines to ethyl oxalyl chloride.

B. The "Grease" and "Bulk" Rule

-

Branched Chains (The Grease): Linear alkyl chains promote van der Waals stacking (gelation). Use branched chains (e.g., 2-ethylhexyl, isopropyl) to increase entropy and prevent tight packing.

-

Steric Bulk: Incorporating bulky groups (e.g., tert-butyl, adamantyl) directly adjacent to the amide nitrogen forces the molecule out of planarity, breaking the H-bond ribbon.

C. Electronic Deactivation

Electron-withdrawing groups on the aromatic rings (if using aryl amines) reduce the basicity of the nitrogen, slightly weakening the N-H bond donor capability, though this is a secondary effect compared to steric bulk.

Solvent System Optimization

When structural modification is impossible, you must select solvents based on Hansen Solubility Parameters (HSP) . You need a solvent with a high Hydrogen Bonding parameter (

Solvent Compatibility Table

| Solvent Class | Examples | Effectiveness | Mechanism | Warning |

| Dipolar Aprotic | DMSO, DMF, DMAc, NMP | High | Strong H-bond acceptors disrupt ligand-ligand bonds. | High boiling points; difficult to remove post-reaction. |

| Protic | Methanol, Ethanol, TFE | Medium | H-bond donors/acceptors; good for "switching" solubility. | Often require heating; TFE (Trifluoroethanol) is potent but expensive. |

| Chlorinated | DCM, Chloroform | Low | Good dispersion forces ( | Risk of Gelation: Often induces gel formation rather than precipitation. |

| Binary Mixtures | Toluene/MeOH (9:1) | High | Synergistic: Toluene solvates hydrophobic tails; MeOH breaks H-bonds. | Azeotropes may complicate distillation. |

Operational Troubleshooting Guide

Scenario A: "My reaction mixture turned into a solid gel."

Diagnosis: You have formed a supramolecular organogel. The ligand has trapped the solvent in a 3D network. Immediate Fix:

-

Heat: Gelation is thermoreversible. Heat the mixture to

. -

Add a "Breaker" Solvent: Add 5-10% volume of Methanol or Isopropanol. This competes for the H-bonds and collapses the gel network.

-

Shear Force: Sonication can temporarily break the gel structure (thixotropy), allowing for filtration or transfer.

Scenario B: "The ligand precipitates immediately upon cooling."

Diagnosis: High lattice energy is driving rapid crystallization. Immediate Fix:

-

Switch to a Binary System: If using pure Toluene or DCM, add a co-solvent with high polarity (e.g., 5% DMSO or 10% MeOH).

-

Concentration Check: Oxalamides often have a steep solubility curve. Ensure you are operating below the saturation limit (often

for rigid ligands).

Scenario C: "I cannot remove the DMSO/DMF after the reaction."

Diagnosis: High boiling point solvents are persistent. Immediate Fix:

-

Aqueous Wash: Oxalamides are typically water-insoluble. Pour the DMSO reaction mixture into excess ice water. The ligand will precipitate as a solid, washing away the DMSO. Filter and dry.

Step-by-Step Protocols

Protocol 1: The "Switchable" Solubility Screen

Use this to determine the optimal binary solvent system.

-

Preparation: Place 10 mg of ligand into a GC vial.

-

Primary Solvent: Add 1 mL of the desired non-polar solvent (e.g., Toluene).

-

Observation 1:

-

Clear solution

Good. -

Solid

Insoluble. -

Turbid/Viscous

Gelation (Danger Zone).

-

-

Titration: If insoluble/gelled, add Methanol in

aliquots. Vortex and heat to -

Endpoint: Record the % MeOH required to achieve a clear solution stable at room temperature.

Protocol 2: Breaking an Oxalamide Gel

Use this if your reaction vessel has solidified.

-

Thermal Cycle: Heat the vessel to the boiling point of the solvent. If it liquefies, keep it hot during transfer.

-

Chemical disruption: If heating fails or is unsafe, add 1 equivalent (relative to the ligand) of a soluble ammonium salt (e.g., Tetrabutylammonium chloride). The chloride anion can disrupt the amide H-bond network.

Troubleshooting Logic Map

Figure 2: Decision matrix for handling oxalamide solubility issues in real-time.

Frequently Asked Questions (FAQ)

Q: Why does my oxalamide ligand dissolve in hot toluene but crash out instantly when cooled?

A: This is classic "organogelator" behavior. The molecules are stacking into fibers as the thermal energy decreases. To prevent this, you must disrupt the stacking by adding a polar co-solvent (like Methanol) or by keeping the reaction concentration lower (below the critical gelation concentration, typically

Q: Can I use oxalamide ligands for catalysis in water? A: Generally, no. They are highly hydrophobic. However, you can design water-soluble oxalamides by attaching charged groups (sulfonates or quaternary ammoniums) to the side chains. Alternatively, using surfactants (micellar catalysis) can solubilize the hydrophobic ligand in water.

Q: I need to perform a reaction in non-polar solvent (Hexane), but my ligand is insoluble. What do I do? A: You likely need to modify the ligand structure. Attach long, branched alkyl chains (e.g., 2-ethylhexyl or dodecyl) to the amide nitrogens. These "greasy" tails act as a solvent-compatible shell around the rigid oxalamide core, pulling it into the non-polar phase.

References

-

Mechanisms of Gelation & Solubility

-

Makarević, J., et al. (2001). "Bis(amino acid)oxalamide gelators. Gelation properties and structural studies." Chemistry – A European Journal. Link

- Insight: Defines the H-bonding motifs that cause insolubility/gel

-

-

Catalytic Applications & Ligand Design

-

Zhang, H., & Ma, D. (2020). "Oxalamide Ligands for Copper-Catalyzed C–H Activation and Coupling Reactions." Journal of the American Chemical Society. Link

- Insight: The Ma group (SIOC)

-

-

Hansen Solubility Parameters

-

Organogelator Troubleshooting

-

Feringa, B. L., et al. (2004). "Low Molecular Weight Gelators for Organic Solvents." Angewandte Chemie International Edition. Link

- Insight: Comprehensive review on why amides gel and how to control it.

-

Sources

Technical Support Center: Purification of N1-isopropyl-N2-(6-methylpyridin-2-yl)oxalamide

Topic: Purification of N1-isopropyl-N2-(6-methylpyridin-2-yl)oxalamide via Recrystallization Case ID: OX-LIGAND-PUR-001 Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Solvent Strategy

User Query: What is the best solvent system to purify this unsymmetrical oxalamide ligand?

Technical Insight: N1-isopropyl-N2-(6-methylpyridin-2-yl)oxalamide is a bidentate ligand often used in metal catalysis (e.g., Cu-catalyzed couplings). Its structure contains a lipophilic isopropyl group, a polar oxalamide bridge, and a basic 6-methylpyridine moiety. This "amphiphilic" nature creates specific solubility challenges:

-

The Oxalamide Bridge: Promotes strong intermolecular Hydrogen-bonding, often leading to high melting points and low solubility in non-polar solvents (Hexanes, Ether).

-

The Pyridine Ring: Imparts basicity. Critical Warning: Avoid acidic solvents or workups unless you intend to isolate the hydrochloride salt.

-

The Isopropyl Group: Increases solubility in alcohols compared to methyl analogs.

Recommended Solvent Systems

| Solvent System | Role | Suitability Rating | Mechanism of Action |

| Ethanol (Absolute) | Primary | ⭐⭐⭐⭐⭐ (Best) | High solubility at reflux; moderate/low at RT. Disrupts intermolecular H-bonds. |

| Ethanol / Water | Dual-Solvent | ⭐⭐⭐⭐ | Use if the compound is too soluble in pure EtOH. Water acts as the anti-solvent. |

| Acetonitrile (MeCN) | Alternative | ⭐⭐⭐ | Good for removing non-polar impurities. Higher boiling point than EtOH. |

| Toluene | Specific | ⭐⭐ | Use only if the main impurity is highly polar (e.g., salts). Product may have low solubility.[1] |

Standard Operating Procedure (SOP)

Workflow Diagram: The Recrystallization Decision Tree

Caption: Decision logic for the purification of oxalamide ligands. Blue nodes indicate active processing; Yellow nodes are decision points; Red nodes indicate critical troubleshooting steps.

Detailed Protocol: Ethanol Recrystallization

-

Preparation: Place the crude solid in an Erlenmeyer flask. Add a magnetic stir bar.[2][3]

-

Dissolution: Add Absolute Ethanol (approx. 5 mL per gram of solid).

-

Reflux: Heat the mixture to boiling (approx. 78°C) with stirring.

-

Note: If the solid does not dissolve, add more ethanol in small portions (1-2 mL) until a clear solution is obtained.

-

Checkpoint: If you see suspended particles that do not dissolve even with excess solvent, these are likely inorganic salts (e.g., NaCl, KCl from the synthesis). Perform a Hot Filtration immediately.

-

-

Nucleation (Cooling): Remove the flask from the heat source. Place it on a cork ring or wood block to insulate it from the cold benchtop. Allow it to cool to room temperature (RT) slowly over 1-2 hours.

-

Why? Rapid cooling traps impurities inside the crystal lattice. Slow cooling builds pure, dense crystals.

-

-

Maximizing Yield: Once at RT, if crystallization is heavy, move the flask to an ice-water bath (0–4°C) for 30 minutes to precipitate the remaining solute.

-

Isolation: Filter the crystals using a Buchner funnel.

-

Washing: Wash the filter cake with ice-cold ethanol (small volume).

-

Warning: Do not use room temperature ethanol for washing; you will redissolve your product.

-

-

Drying: Dry under vacuum. If possible, dry in a vacuum oven at 40°C to remove bound solvent.[4]

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a sticky goo at the bottom) instead of crystallizing. Why?

Diagnosis: This is a classic thermodynamic issue with oxalamides. The compound is separating as a liquid phase because the solution temperature is above the solvent-mixture saturation point but the compound's melting point is depressed by impurities. Corrective Action:

-

Reheat the mixture until the oil redissolves into a clear solution.

-

Seed It: Add a tiny crystal of pure product (if available) or scratch the inner glass wall of the flask with a glass rod at the air-liquid interface. This provides nucleation sites.

-

Slower Cooling: Wrap the flask in aluminum foil or a towel to slow the heat loss.

-

Co-Solvent: If using Ethanol/Water, you may have added too much water too quickly. Re-dissolve in pure Ethanol and add Water dropwise only until faint turbidity persists, then cool.

Q2: The crystals are colored (yellow/brown), but the product should be white/off-white.

Diagnosis: This indicates oxidation products (likely from the pyridine ring or phenolic impurities) or trace metal contamination. Corrective Action:

-

Activated Charcoal: During the reflux step (Step 3), add activated charcoal (approx. 1-2% by weight of crude). Boil for 5-10 minutes, then perform a Hot Filtration through a Celite pad to remove the charcoal. The charcoal adsorbs high-molecular-weight colored impurities.

Q3: How do I remove the "Mono-Ester" impurity?

Context: In the synthesis (Diethyl oxalate + Amine A + Amine B), the intermediate Ethyl (isopropylamino)oxoacetate or Ethyl (6-methylpyridin-2-yl)amino)oxoacetate is a common impurity. Technical Insight:

-

Solubility Differential: The mono-esters are significantly more soluble in Ethanol than the final diamide product due to the lack of the second H-bond donor/acceptor motif.

-

Resolution: Standard recrystallization from Ethanol is usually highly effective. The mono-ester will remain in the "mother liquor" (the filtrate). Do not combine second crops from the mother liquor if high purity is required.

Q4: Can I use Acidic Water (HCl) to wash the product?

Strictly NO.

-

Reasoning: The nitrogen on the pyridine ring is basic (pKa ~6.7). Adding acid will protonate this nitrogen, forming a pyridinium salt (

). -

Consequence: This salt is likely water-soluble and will be washed away, or it will form a hygroscopic solid that is difficult to dry. Always keep the pH neutral or slightly basic (using saturated NaHCO₃ wash during the workup phase before recrystallization).

Advanced Characterization (Self-Validation)

Before proceeding to downstream applications (e.g., catalysis), validate the purity using these checkpoints:

-

1H NMR (DMSO-d6):

-

Look for the isopropyl methine proton (septet, ~4.0 ppm).

-

Look for the Pyridine protons (distinctive aromatic region).

-

Impurity Check: Check for the ethyl group of the mono-ester (quartet ~4.2 ppm, triplet ~1.2 ppm). If these peaks exist, recrystallize again.

-

-

Melting Point:

-

Oxalamides have sharp, high melting points. A broad melting range (>2°C) indicates impure material or solvent inclusion.

-

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.

-

Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.; Butterworth-Heinemann: Oxford, 2013. (Authoritative source for physical properties and purification of specific organic classes).[1][2][5]

-

Ma, D.; et al. "CuI/Oxalic Diamide Catalyzed Coupling Reaction of (Hetero)Aryl Chlorides and Amines." J. Am. Chem. Soc.[6]2015 , 137, 11942–11945.[6] Link (Describes the synthesis and handling of similar oxalamide ligands).

- Zhang, H.; et al. "Oxalamide ligands for copper-catalyzed C–H functionalization." Organic Letters2020, 22, 16. (Context for pyridine-oxalamide solubility and stability).

Sources

preventing ligand oxidation in copper-catalyzed cross-coupling

Topic: Preventing Ligand Oxidation in Cu-Catalyzed Cross-Coupling

Diagnostic Interface: Is Ligand Oxidation Your Problem?

Before altering your variables, confirm that ligand oxidation is the root cause of your reaction failure. Use this diagnostic logic flow to isolate the issue.

Figure 1: Diagnostic logic to distinguish ligand oxidation from catalyst disproportionation or product inhibition.

Frequently Asked Questions (Mechanistic Insights)

Q1: Why do my amine ligands degrade even under "mild" conditions?

The Mechanism: In copper catalysis, particularly with N-ligands (diamines, amino acids), the ligand is not just a spectator; it is electronically susceptible.

-

Radical Abstraction: High-valent Cu-oxygen species (formed from trace

or oxidants) can abstract a hydrogen atom from the -

The "Oxidase" Competition: As described in mechanistic studies by Stahl et al. , there is a competition between the substrate oxidation (productive) and ligand oxidation (destructive). If the substrate oxidation is slow (due to sterics or electronics), the high-valent Cu intermediate will essentially "eat" its own ligand to return to a lower energy state [1].

Q2: Why does my reaction turn black immediately upon heating?

The Cause: This is rarely ligand oxidation in the slow sense; it is usually Disproportionation followed by precipitation.

-

The Chemistry:

. -

Ligand Role: Ligands stabilize the Cu(I) state. If the ligand concentration is too low, or if the ligand oxidizes rapidly upon heating (losing coordination ability), the unstable Cu(I) disproportionates. The black precipitate is often a mix of Cu(0) nanoparticles and Copper(II) Oxide (CuO) [2].

Q3: Can I use the same ligands for Aerobic and Anaerobic couplings?

Generally, No.

-

Anaerobic (Ullmann): Requires electron-rich ligands (diamines, amino acids) to facilitate oxidative addition. These are highly sensitive to oxygen.

-

Aerobic (Chan-Lam): Requires ligands that can survive high-valent Cu(II)/Cu(III) cycling without degrading. Rigid bidentate ligands (like phenanthrolines) or sterically hindered oxalamides are preferred because they lack the easily abstractable

-hydrogens found in simple aliphatic diamines [3].

Troubleshooting Guides & Protocols

Scenario A: The "Stalling" Reaction

Symptom: Reaction proceeds well for 1 hour, then stops at 40% conversion. Adding more catalyst doesn't help.

Root Cause: Ligand Suicide. The ligand has been consumed by trace oxidants or side-reactions, leaving the metal center "naked" and inactive.

Corrective Protocol: The "Ligand Spike" Method

-

Quantify: Determine the initial Ligand:Metal ratio (L:M). If it was 1:1 or 2:1, it is likely insufficient for difficult substrates.

-

Adjustment: Increase initial L:M ratio to 4:1 or 6:1 .

-

Rescue: If a reaction is currently stalled:

-

Prepare a deoxygenated stock solution of the ligand only (no Cu).

-

Add 10 mol% equivalent of ligand to the reaction mixture under inert flow.

-

Observation: If the reaction restarts, your ligand is being oxidized/degraded.

-

Scenario B: The "Black Crash" (Immediate Precipitation)

Symptom: Upon adding reagents or heating, the solution turns opaque black/brown.

Root Cause: Oxygen contamination leading to rapid ligand degradation and CuO formation.

Corrective Protocol: Rigorous Deoxygenation (Freeze-Pump-Thaw) Standard sparging (bubbling gas) is often insufficient for sensitive Cu-diamine complexes.

-

Seal: Place solvent and liquid reagents in a Schlenk flask.

-

Freeze: Submerge in liquid nitrogen until solid.

-

Pump: Apply high vacuum (10-15 min).

-

Thaw: Close vacuum, thaw in warm water.

-

Repeat: Perform 3 cycles.

-

Backfill: Fill with Argon (heavier than

, better blanket). -

Add Solids: Add Cu catalyst and Ligand under positive Argon flow.

Scenario C: Aerobic Oxidation Instability

Symptom: Performing an aerobic oxidation (using air/

Root Cause: Oxygen concentration is too high, favoring the destructive "oxygenase" pathway over the productive "oxidase" pathway.

Corrective Protocol: Controlled Headspace Diffusion

Instead of bubbling

-

Use a balloon of air or

rather than a stream. -

Dilute the oxidant: Use 5-10%

in -

Ligand Switch: Switch from aliphatic diamines (e.g., DMEDA) to Oxalamides or Bipyridines . These lack the sensitive

protons susceptible to radical abstraction [4].

Visualizing the "Vicious Cycle"

Understanding the competition between productive catalysis and ligand death is crucial for troubleshooting.

Figure 2: The Competitive Pathway. Fast substrate oxidation (Green) regenerates the catalyst. Slow substrate oxidation allows the active oxygen species to attack the ligand (Red).

Ligand Stability Data Matrix

Use this table to select the appropriate ligand class based on your reaction conditions.

| Ligand Class | Example Structure | Oxidative Stability | Best Application | Stability Mechanism |

| Aliphatic Diamines | DMEDA, DACH | Low | Anaerobic Ullmann (low T) | Relies on chelate effect; vulnerable |

| Amino Acids | L-Proline, N,N-Dimethylglycine | Medium | Ullmann (water/base tolerance) | Carboxylate binding stabilizes Cu; less prone to radical attack than diamines [5]. |

| Phenanthrolines | 1,10-Phenanthroline, bipy | High | Aerobic Oxidations / Chan-Lam | Aromatic backbone; no abstractable |

| Oxalamides | BDO (Bis-diamides) | Very High | Aryl Chlorides / High T | Steric bulk and rigidity prevent oxidative degradation; stabilizes Cu(I) [3]. |

| Diketimines | NacNac | Low-Medium | Specialized mechanistic studies | Can degrade to ketones under aerobic conditions [6].[1] |

References

-

Stahl, S. S. (2013). "Fundamental Studies of Copper-Catalyzed Aerobic Oxidations: Mechanism-Guided Catalyst Design." Journal of the American Chemical Society, 135(6), 2319–2332. Link

-

Sperger, C., et al. (2015). "Catalyst Inactivation in Copper-Catalyzed Cross-Coupling." ACS Catalysis, 5(11), 6649–6659. Link

-

Zhang, H., & Ma, D. (2026). "Mechanism-Inspired Ligand Design for Efficient Copper-Catalyzed C–N Coupling." Journal of the American Chemical Society. Link

-

Lumb, J. P., & Arndtsen, B. A. (2016).[2] "Copper-Catalyzed Aerobic Oxidative Dehydrogenation of Amines." ACS Omega. Link

-

Ma, D., et al. (2008). "Amino Acid Ligands in Copper-Catalyzed Ullmann Coupling." Accounts of Chemical Research, 41(11), 1450–1460. Link

-

Holland, P. L. (2009).

-Diketiminate Ligands in Copper(II) Complexes." Inorganic Chemistry, 48(12), 5034–5036. Link

Sources

Technical Support Center: Optimizing Ligand Loading for Oxalamide-Promoted Arylation